Differentiation via Physicochemical Properties: A Quantitative Comparison with 5-Bromopyrimidine-4-carboxylic acid
5-Chloropyrimidine-4-carboxylic acid is significantly less lipophilic than its 5-bromo analog, which directly influences its utility in drug discovery. The consensus Log P (a measure of lipophilicity) for the target compound is 0.61, derived from a combination of five computational methods . In contrast, 5-bromopyrimidine-4-carboxylic acid (CAS 64224-60-8) is more lipophilic due to the larger, more polarizable bromine atom, which is generally associated with increased Log P values. This difference in lipophilicity is a critical determinant for pharmacokinetic properties such as membrane permeability, solubility, and metabolic stability .
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 0.61 (Consensus Log P) |
| Comparator Or Baseline | 5-Bromopyrimidine-4-carboxylic acid (CAS 64224-60-8) - Log P not directly specified but expected to be higher based on the higher molecular weight and polarizability of bromine |
| Quantified Difference | Lower lipophilicity for the target compound (Log P = 0.61), indicating potentially better aqueous solubility and different permeability profile compared to the bromo analog |
| Conditions | Consensus Log P value calculated as the average of five predictive models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) as reported on Bidepharm product page |
Why This Matters
A lower Log P for 5-chloropyrimidine-4-carboxylic acid suggests it may be a more suitable starting point for optimizing aqueous solubility and reducing off-target binding in medicinal chemistry campaigns compared to its more lipophilic bromo counterpart.
